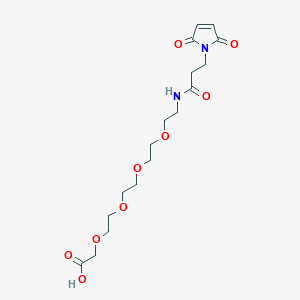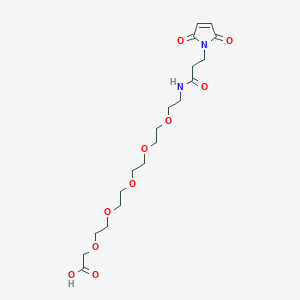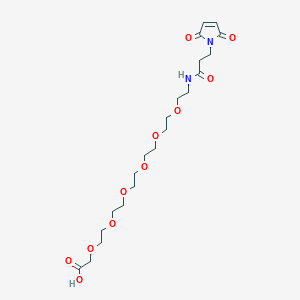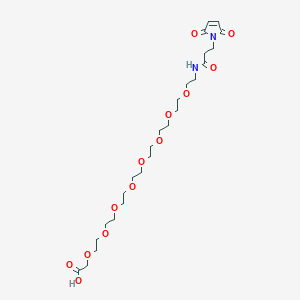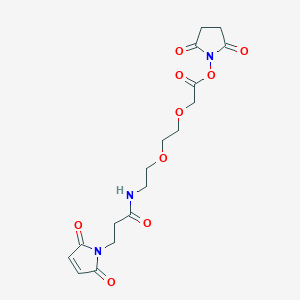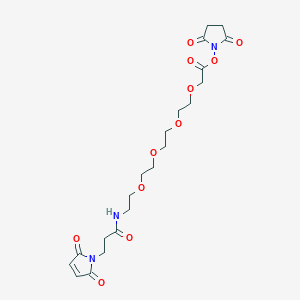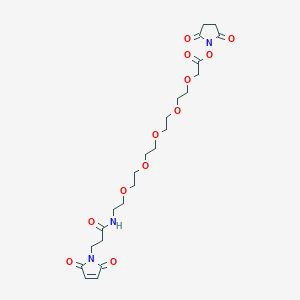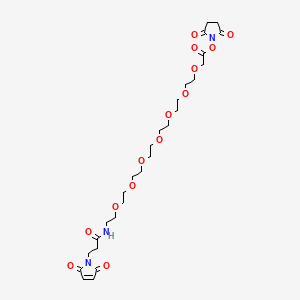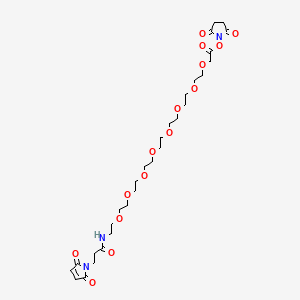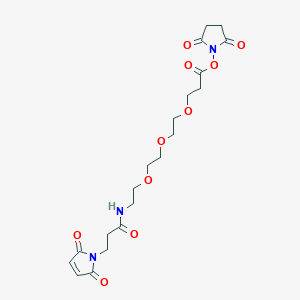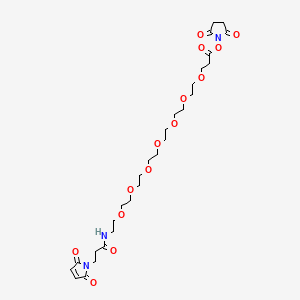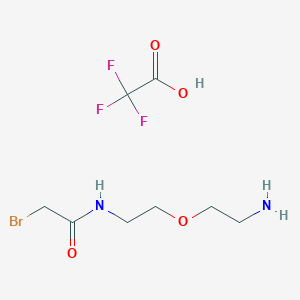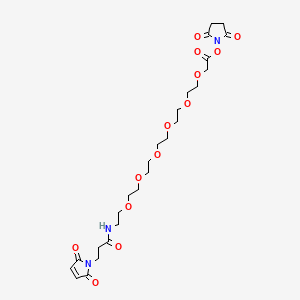
Mal-propionylamido-PEG6-NHS acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mal-propionylamido-PEG6-NHS acetate is a specialized compound used primarily in bioconjugation and drug delivery systems. It features a maleimide group that reacts specifically with thiol groups to form stable covalent bonds, and an N-hydroxysuccinimide (NHS) ester that reacts with primary amines. This dual functionality makes it highly valuable in linking biomolecules such as proteins, peptides, and oligonucleotides.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Mal-propionylamido-PEG6-NHS acetate typically involves the following steps:
PEGylation: Polyethylene glycol (PEG) is first activated by reacting with propionyl chloride to introduce a propionyl group.
Amidation: The propionylated PEG is then reacted with a maleimide derivative to introduce the maleimide group.
NHS Ester Formation: Finally, the maleimide-PEG compound is reacted with N-hydroxysuccinimide (NHS) in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the NHS ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk PEGylation: Large quantities of PEG are reacted with propionyl chloride under controlled conditions.
Continuous Amidation: The amidation step is carried out in a continuous flow reactor to ensure consistent product quality.
NHS Esterification: The final step involves large-scale NHS ester formation using automated systems to handle the reagents and control the reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
Mal-propionylamido-PEG6-NHS acetate undergoes several types of chemical reactions:
Substitution Reactions: The NHS ester reacts with primary amines to form stable amide bonds.
Addition Reactions: The maleimide group reacts with thiol groups to form thioether bonds.
Common Reagents and Conditions
NHS Ester Reactions: Typically carried out in aqueous buffers at pH 7-9.
Maleimide Reactions: Conducted in slightly acidic to neutral conditions (pH 6.5-7.5) to ensure specificity for thiol groups.
Major Products
Amide Bonds: Formed from the reaction of the NHS ester with primary amines.
Thioether Bonds: Resulting from the reaction of the maleimide group with thiols.
Scientific Research Applications
Mal-propionylamido-PEG6-NHS acetate is widely used in various scientific fields:
Chemistry: Used in the synthesis of complex bioconjugates and polymers.
Biology: Facilitates the labeling and modification of proteins and peptides for research purposes.
Medicine: Integral in the development of targeted drug delivery systems and antibody-drug conjugates.
Industry: Employed in the production of diagnostic reagents and biosensors.
Mechanism of Action
The compound exerts its effects through its reactive groups:
Maleimide Group: Specifically reacts with thiol groups on cysteine residues in proteins, forming stable thioether bonds.
NHS Ester: Reacts with primary amines on lysine residues or N-termini of proteins, forming stable amide bonds.
These reactions enable the precise and stable attachment of various biomolecules, enhancing their functionality and stability.
Comparison with Similar Compounds
Similar Compounds
- Mal-PEG4-NHS acetate
- Mal-PEG2-NHS acetate
- Mal-PEG8-NHS acetate
Uniqueness
Mal-propionylamido-PEG6-NHS acetate stands out due to its six-unit PEG spacer, which provides optimal flexibility and solubility for bioconjugation applications. This length is particularly advantageous for reducing steric hindrance and improving the accessibility of reactive groups.
By comparing it with shorter or longer PEG linkers, this compound offers a balanced combination of flexibility and stability, making it a preferred choice for many bioconjugation tasks.
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H37N3O13/c29-20(5-7-27-21(30)1-2-22(27)31)26-6-8-35-9-10-36-11-12-37-13-14-38-15-16-39-17-18-40-19-25(34)41-28-23(32)3-4-24(28)33/h1-2H,3-19H2,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VONSUCMNQFHZKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)COCCOCCOCCOCCOCCOCCNC(=O)CCN2C(=O)C=CC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H37N3O13 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
587.6 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
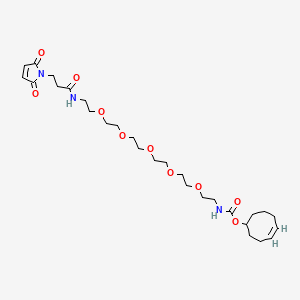
![6-[(2-methylpropan-2-yl)oxycarbonylamino]-2-[[2-[[(E)-octadec-9-enoyl]amino]acetyl]amino]hexanoic acid](/img/structure/B8116260.png)
